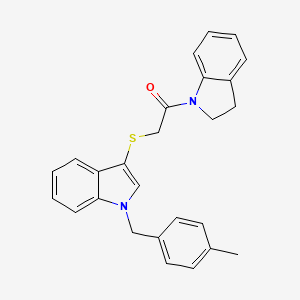
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H24N2OS and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a compound characterized by its complex indole structure, which is known for various biological activities. The compound's molecular formula is C26H24N2OS, and it has a molecular weight of 412.55 g/mol. This article delves into the biological activity of this compound, particularly focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar indole structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives of indole have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation pathways. A study highlighted that certain synthesized indole derivatives demonstrated strong anti-inflammatory effects, suggesting that this compound may possess similar properties due to structural similarities .
Anticancer Potential
Indole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms. For example, research has demonstrated that thiazolidine derivatives can exhibit anticancer activity by inducing apoptosis in HeLa cells through both extrinsic and intrinsic pathways . Given the structural features of this compound, it is plausible that it may also interact with cellular pathways involved in cancer progression.
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses (e.g., COX enzymes).
- Apoptosis Induction : The compound may induce programmed cell death in cancer cells through modulation of signaling pathways.
- Antimicrobial Activity : The structural features may allow interaction with bacterial cell membranes or essential proteins.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-10-12-20(13-11-19)16-27-17-25(22-7-3-5-9-24(22)27)30-18-26(29)28-15-14-21-6-2-4-8-23(21)28/h2-13,17H,14-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYGAQDTBLPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














